1-Propargyl-1H-benzotriazole (CAS: 142321-23-1) is a bifunctional heterocyclic building block combining a terminal alkyne with a benzotriazole auxiliary. In synthetic procurement, it is primarily valued as an advanced C3-annulation unit and a specialized precursor for transition-metal catalysis. Unlike simple terminal alkynes or basic propargyl halides, the benzotriazole moiety acts as an electron-withdrawing directing group, a stabilizing auxiliary for adjacent carbanions during lithiation, and an excellent leaving group during aromatization [1]. These properties make it a highly processable and predictable reagent for the construction of complex heterocycles, combinatorial libraries, and gold-catalyzed insertion products.
Substituting 1-propargyl-1H-benzotriazole with generic alternatives like propargyl bromide or phenylacetylene typically results in synthetic failure or drastically reduced yields in complex annulations. Propargyl bromide lacks a stabilizing auxiliary, making its lithiated intermediates highly unstable and prone to uncontrolled side reactions, while also lacking a suitable leaving group to drive subsequent aromatization steps [1]. Similarly, standard terminal alkynes cannot undergo the specific 5-endo-dig cyclizations required to form α-imino gold carbenes, completely preventing their use in advanced formal σ-C-C bond insertion methodologies [2]. Consequently, for targeted heterocycle synthesis and specific gold-catalyzed workflows, the dual functionality of the benzotriazole-alkyne system is strictly non-interchangeable.
In gold(I)-catalyzed heterocycle synthesis, standard terminal alkynes typically undergo simple π-activation followed by nucleophilic attack. In contrast, 1-propargyl-1H-benzotriazole acts as a highly specialized precursor that undergoes a 5-endo-dig cyclization to generate a reactive benzofused triazapentalene (an α-imino gold carbene equivalent). This unique intermediate enables unprecedented formal direct insertion into σ-carbon-carbon bonds of ynamides, yielding complex 3H-indoles with quaternary centers [1]. This transformation is structurally impossible with generic alkynes like phenylacetylene.
| Evidence Dimension | Carbene generation and C-C insertion capability |
| Target Compound Data | Undergoes 5-endo-dig cyclization to form α-imino gold carbenes, enabling σ-C-C bond insertion. |
| Comparator Or Baseline | Standard terminal alkynes (e.g., phenylacetylene) |
| Quantified Difference | Enables direct σ-C-C insertion (vs. standard C-H insertion or simple π-activation). |
| Conditions | 5 mol% IPrAuNTf2 catalyst, ynamide coupling partners. |
For researchers designing complex alkaloid or indole scaffolds, this compound provides a unique gold-catalyzed insertion pathway that bypasses multi-step traditional syntheses.
While propargyl bromide is a common three-carbon building block, it lacks a directing and stabilizing leaving group for complex annulations. 1-Propargyl-1H-benzotriazole serves as an advanced C3-annulation unit. Lithiation with n-BuLi occurs cleanly at the acetylenic proton, allowing coupling with α-bromo ketones or aromatic aldehydes. In subsequent base-catalyzed steps, the benzotriazole moiety acts as an optimal leaving group, driving aromatization to yield 2-substituted furans (53–81% yield) or pyrroles (47–60% yield) [1]. This sequential cyclization/elimination pathway is not accessible using simple propargyl halides.
| Evidence Dimension | Heterocycle annulation yield and mechanism |
| Target Compound Data | Yields 2-substituted furans (53-81%) and pyrroles via stabilized lithiation and benzotriazole elimination. |
| Comparator Or Baseline | Propargyl bromide (lacks stabilizing/leaving group auxiliary) |
| Quantified Difference | Enables one-pot or sequential C3-annulation to aromatic heterocycles. |
| Conditions | n-BuLi (-78 °C) followed by electrophile quench, then ethanolic NaOH heating. |
Procurement of this benzotriazole-functionalized alkyne allows synthetic chemists to rapidly assemble polysubstituted furans and pyrroles without requiring unstable allenyl halide intermediates.
In high-throughput library generation, building blocks must withstand initial scaffold assembly while retaining a handle for late-stage diversification. Unlike 1-alkyl-1H-benzotriazoles, 1-propargyl-1H-benzotriazole provides orthogonal reactivity. It can be incorporated into complex cores (such as spirooxindoles via stereoselective three-component coupling) without degradation, leaving the terminal alkyne intact. This propargyl handle then allows for quantitative late-stage elaboration via Sonogashira couplings directly on solid-phase macrobeads, ensuring high library diversity and conversion rates [1].
| Evidence Dimension | Late-stage functionalization handle |
| Target Compound Data | Terminal alkyne remains intact during Lewis acid-catalyzed multi-component coupling, enabling subsequent solid-phase Sonogashira steps. |
| Comparator Or Baseline | 1-Alkyl-1H-benzotriazoles (e.g., 1-methyl-1H-benzotriazole) |
| Quantified Difference | Provides an orthogonal alkyne handle for cross-coupling and library diversification. |
| Conditions | Solid-phase macrobead synthesis, Pd-catalyzed Sonogashira coupling. |
For combinatorial chemistry and drug discovery procurement, this compound acts as a bifunctional scaffold that seamlessly integrates into both multi-component reactions and late-stage cross-coupling workflows.
Directly leveraging its ability to form α-imino gold carbenes, this compound is the ideal starting material for synthesizing 3H-indoles with quaternary centers via formal σ-C-C bond insertion, a key structural motif in alkaloid drug discovery [1].
Utilizing its superior lithiation and leaving-group properties, it is a preferred C3-annulation reagent for the rapid, one-pot or sequential synthesis of highly substituted furans and pyrroles in medicinal chemistry workflows [2].
Because the propargyl group remains orthogonal during multi-component scaffold assembly, it is highly suited for split-pool solid-phase synthesis, allowing for late-stage diversification via Sonogashira or click chemistry [3].
Irritant